An In-depth Technical Guide to 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane Hydrochloride: Properties, Analysis, and Applications
An In-depth Technical Guide to 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane Hydrochloride: Properties, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride (also known as 3-(Chloromethyl)quinuclidine hydrochloride), a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization methodologies, and significant applications of this versatile synthetic intermediate. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for leveraging this compound in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics targeting the central and peripheral nervous systems.
Introduction: The Strategic Importance of the Quinuclidine Scaffold
The 1-azabicyclo[2.2.2]octane, or quinuclidine, core is a conformationally rigid, bicyclic amine that has become a cornerstone in the design of pharmacologically active agents.[1] Its defined three-dimensional structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride serves as a critical electrophilic synthon, providing a reactive "handle" on this privileged scaffold. The chloromethyl group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce the quinuclidine moiety into a larger molecule.
This guide offers an in-depth examination of its properties, providing the foundational knowledge necessary for its effective use in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis and formulation. While extensive experimental data for this specific salt is not widely published, we can consolidate computed data and draw reliable inferences from closely related analogs.
Structural and Chemical Identity
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Caption: Structure of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane Hydrochloride.
Summary of Key Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source / Comment |
| IUPAC Name | 3-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | PubChem[2] |
| Synonyms | 3-(Chloromethyl)quinuclidine hydrochloride | PubChem[2] |
| CAS Number | 86014-80-4 | PubChem[2], Apollo Scientific[3] |
| Molecular Formula | C₈H₁₅Cl₂N | PubChem[2] |
| Molecular Weight | 196.11 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Inferred from supplier data for similar hydrochloride salts. |
| Melting Point | >230 °C (Est.) | No experimental data found. Estimated based on the melting point of 3-chloroquinuclidine hydrochloride (236-239 °C)[4] and 3-quinuclidinone hydrochloride (>300 °C).[5][6] High melting points are typical for rigid, salt-form structures. |
| Solubility | Soluble in water and methanol. Limited solubility in non-polar organic solvents. | Inferred from its ionic salt structure. Hydrochloride salts of amines are generally soluble in polar protic solvents. |
| pKa (Conjugate Acid) | ~9.0 - 10.0 (Est.) | The pKa of the parent quinuclidine is ~11.0. The electron-withdrawing effect of the chloromethyl group is expected to reduce the basicity of the bridgehead nitrogen, thus lowering the pKa of its conjugate acid. The pKa of 3-chloroquinuclidine is reported as 8.9. |
Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the identity, purity, and stability of a synthetic intermediate. The following section outlines the expected spectral data and provides a robust, self-validating protocol for purity assessment.
Spectroscopic Profile
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key expected signals include:
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-CH₂Cl protons: A doublet around 3.6-3.8 ppm.
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-N⁺-CH₂- protons: A complex multiplet pattern between 3.2-3.5 ppm, shifted downfield due to the protonated nitrogen.
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Aliphatic protons: A series of overlapping multiplets between 1.8-2.5 ppm.
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N⁺-H proton: A broad singlet, which may be exchangeable with D₂O, typically found downfield (>10 ppm).
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum provides a clear fingerprint of the carbon skeleton.
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-CH₂Cl carbon: A signal around 45-50 ppm.
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-N⁺-CH₂- carbons: Signals in the range of 48-55 ppm.
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Bridgehead carbons (C3 and C4): Signals around 35-40 ppm (for C3) and 25-30 ppm (for C4).
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Other aliphatic carbons: Signals in the 20-28 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
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N⁺-H stretch: A broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of a tertiary amine salt.
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C-H stretches (aliphatic): Multiple sharp peaks between 2850-3000 cm⁻¹.
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C-Cl stretch: A peak in the fingerprint region, typically around 650-800 cm⁻¹.
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Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base.
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Expected [M+H]⁺: m/z ≈ 160.09 (for C₈H₁₅ClN⁺). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
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Experimental Protocol: Purity Determination by HPLC
This protocol describes a self-validating system for assessing the purity of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride. The causality for this choice is its high precision and ability to separate the main component from potential synthesis-related impurities or degradation products.
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Caption: Workflow for HPLC Purity Assessment.
Step-by-Step Methodology:
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Instrumentation: A standard HPLC system with a UV detector is required.
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Chromatographic Conditions:
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Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 20:80 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape for the amine.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm (where the compound exhibits UV absorbance, despite lacking a strong chromophore).
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Injection Volume: 10 µL.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 Water:Methanol mixture to create a 1 mg/mL solution.
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Filter the solution through a 0.45 µm syringe filter before injection.
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Analysis and Calculation:
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Inject the prepared sample.
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Integrate the area of all peaks in the chromatogram.
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Calculate the purity using the area percent normalization method:
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Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
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System Validation: The protocol is self-validating by including a system suitability check (e.g., injecting a standard multiple times to ensure reproducibility of retention time and peak area) before sample analysis.
Role and Application in Drug Development
The primary value of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride lies in its function as a reactive electrophilic building block. The chloromethyl group is readily displaced by a wide range of nucleophiles, enabling the covalent attachment of the quinuclidine scaffold to a molecule of interest.
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Caption: Synthetic utility via nucleophilic substitution.
Key Synthetic Applications:
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Synthesis of Muscarinic Receptor Antagonists: The quinuclidine ring is a core component of many potent muscarinic antagonists used to treat conditions like overactive bladder and COPD.[7][8][9] This reagent can be used to alkylate precursor molecules to install the quinuclidine pharmacophore.
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Synthesis of Mequitazine: A notable example is in the synthesis of Mequitazine, a phenothiazine-based antihistamine and anticholinergic drug. In a key step, the sodium salt of phenothiazine acts as a nucleophile, displacing the chloride from 3-(chloromethyl)quinuclidine to form the final drug molecule.[1] This reaction highlights the industrial relevance of the title compound as a direct precursor to an active pharmaceutical ingredient.
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Development of CNS-Active Agents: Due to the tertiary amine, the quinuclidine scaffold can exist in a protonated state at physiological pH, but the free base is sufficiently lipophilic to cross the blood-brain barrier. This property makes it an attractive scaffold for developing drugs targeting central nervous system (CNS) receptors.[5]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is crucial for laboratory safety.
Hazard Identification
Based on aggregated GHS data, the compound presents several hazards:[2][3]
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Acute Toxicity: Harmful or toxic if swallowed and may be harmful if inhaled.[2][3]
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Irritation: Causes skin irritation and serious eye irritation.[2][3]
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Respiratory Irritation: May cause respiratory irritation.[2][3]
| GHS Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
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Personal Protective Equipment (PPE):
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by an authorized hazardous waste collection point.[3]
Conclusion
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its rigid bicyclic structure and reactive chloromethyl group provide a reliable and efficient means to incorporate the valuable quinuclidine pharmacophore into potential drug candidates. While a lack of published experimental data necessitates careful in-house characterization, the analytical frameworks and synthetic applications detailed in this guide provide researchers with the necessary expertise to utilize this compound confidently and effectively. Its proven role in the synthesis of established drugs underscores its continued importance in the pipeline of pharmaceutical innovation.
References
-
PubChem. 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine. (2012).
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New Drug Approvals. Cevimeline. Available from: [Link]
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SciSpace. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016). Available from: [Link]
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Wikipedia. Quinuclidine. Available from: [Link]
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PubMed. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists. (2005). Available from: [Link]
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PubMed. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Available from: [Link]
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A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Available from: [Link]
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Cheméo. 3-Chloro-1-azabicyclo[2.2.2]octane. Available from: [Link]
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ChEMBL. Document: Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic re.... Available from: [Link]
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PubMed. 3-Heteroarylquinuclidin-2-ene derivatives as muscarinic antagonists: synthesis, structure-activity relationships and molecular modelling. Available from: [Link]
- Google Patents. EP0102283A1 - Process for the preparation of quinuclidine derivatives substituted in position 3. (1984).
Sources
- 1. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]
- 2. 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride | C8H15Cl2N | CID 19798332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 3-クロロ-1-アザビシクロ[2.2.2]オクタン·塩酸塩 | 33601-77-3 [m.chemicalbook.com]
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